REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].O.[OH-].[K+].[C:13](#[N:16])[CH:14]=[CH2:15]>O1CCOCC1>[C:13]([CH2:14][CH2:15][O:1][CH2:2][C:3]([CH2:8][O:9][CH2:15][CH2:14][C:13]#[N:16])([CH2:6][O:7][CH2:15][CH2:14][C:13]#[N:16])[CH2:4][O:5][CH2:15][CH2:14][C:13]#[N:16])#[N:16] |f:2.3|
|
Name
|
|
Quantity
|
6.84 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 48 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
ADDITION
|
Details
|
the remaining oil was diluted in 100 ml dichloromethane
|
Type
|
WASH
|
Details
|
washed with 10% aqueous sodium chloride solution (w/v, 50 ml)
|
Type
|
EXTRACTION
|
Details
|
After re-extraction of the aqueous layer with dichloromethane (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
intensively evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |